molecular formula C19H27N3O4S2 B2558579 2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-16-7

2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2558579
CAS No.: 946249-16-7
M. Wt: 425.56
InChI Key: DRKDYXXWCJZYCU-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic chemical compound offered for research and development purposes. This molecule is a hybrid structure featuring a benzenesulfonamide group linked to a 4-methylpiperazine moiety via a thiophene-containing alkyl chain. Sulfonamide-piperazine hybrid compounds are an area of significant interest in medicinal chemistry due to their diverse pharmacological potential. Piperazine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . Specifically, benzenesulfonamide hybrids have been investigated for their antioxidant capacity and inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, making them subjects of study for conditions like Alzheimer's disease . Furthermore, compounds with benzene-sulfonamide motifs have been explored as potent inhibitors of oxidative phosphorylation (OXPHOS), a promising therapeutic strategy for targeting metabolism in certain cancer subtypes . The specific mechanism of action, binding affinity, and primary research applications for this particular compound have not been fully characterized and represent an opportunity for further investigation. Researchers are encouraged to explore its potential as a biochemical tool. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-21-7-9-22(10-8-21)17(15-6-11-27-14-15)13-20-28(23,24)19-5-4-16(25-2)12-18(19)26-3/h4-6,11-12,14,17,20H,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDYXXWCJZYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing piperazine moieties have shown promising results against various cancer cell lines by inhibiting key signaling pathways such as the MAPK and PI3K/Akt pathways .

Table 1: Summary of Antitumor Activity in Similar Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast15MAPK inhibition
Compound BLung10PI3K/Akt pathway
Compound CColon5Apoptosis induction

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. This effect is mediated through the suppression of NF-κB and MAPK signaling pathways .

Case Study: Psoriasis Model
In a psoriasiform inflammation model, treatment with the compound resulted in a marked reduction in skin inflammation, evidenced by decreased erythema and scaling. Histological analysis showed a significant reduction in epidermal thickness compared to untreated controls .

The biological activity of this compound is primarily attributed to its ability to modulate various cellular signaling pathways. Key mechanisms include:

  • Inhibition of Cytokine Production : The compound inhibits NF-κB activation, leading to decreased expression of inflammatory cytokines.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamide Derivatives

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Benzenesulfonamide 2,4-Dimethoxy, 4-methylpiperazine-ethyl, thiophen-3-yl N/A
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl) pentanamide () Pentanamide Piperazine (2,4-dichlorophenyl), thiophen-3-yl, phenyl
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () Benzamide Piperazine (2-chlorophenyl), ethoxy chain, thiophen-3-yl
N-(4-Methoxyphenyl)benzenesulfonamide () Benzenesulfonamide Single 4-methoxy group

Key Observations :

  • Unlike piperazine-containing amides (), the target integrates piperazine directly into the sulfonamide side chain, which may alter conformational flexibility and receptor engagement.

Key Observations :

  • The target’s synthesis likely mirrors the stepwise alkylation and coupling seen in , though yields remain speculative.
  • Chromatography is a common purification method for such compounds, critical for isolating polar intermediates.

Physicochemical and Spectral Properties

Table 3: Spectral Data of Selected Compounds

Compound Name / ID IR Features (cm⁻¹) NMR Highlights Reference
Target Compound Expected: νS=O (~1350), νC-O (methoxy, ~1250), νN-H (~3300) Predicted: Methoxy singlet (δ 3.8–4.0), thiophene protons (δ 7.1–7.5), piperazine multiplet (δ 2.5–3.0) N/A
Hydrazinecarbothioamides [4–6] () νC=S (1243–1258), νC=O (1663–1682), νN-H (3150–3319) Hydrazine NH (δ 8–10), aromatic protons (δ 7–8)
N-(4-Methoxyphenyl)benzenesulfonamide () νS=O (~1170, ~1360), νC-O (methoxy, ~1250) Methoxy singlet (δ 3.8), aromatic protons (δ 6.8–7.8)

Key Observations :

  • The absence of νC=O in the target (vs. ’s hydrazinecarbothioamides) confirms its sulfonamide structure.
  • Methoxy groups in the target and show similar IR/NMR profiles, but the target’s 2,4-substitution creates distinct electronic effects.

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